molecular formula C10H5BrF6O B1333710 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone CAS No. 131805-94-2

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Cat. No. B1333710
M. Wt: 335.04 g/mol
InChI Key: ZEKBFXJTIAEUOF-UHFFFAOYSA-N
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Description

The compound 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a versatile starting material for organometallic synthesis. It can be selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to a number of synthetically useful reactions through its phenylmagnesium, phenyllithium, and phenylcopper intermediates .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves coupling reactions, as seen in the synthesis of a novel fluorinated aromatic diamine monomer, which is synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid . Similarly, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution .

Molecular Structure Analysis

The molecular structures of related compounds are often confirmed by conventional spectroscopic methods, such as 19F NMR spectroscopy, which reflects their crowded structures. X-ray crystallography is also used to investigate the molecular structures, revealing unusually large bond angles around certain atoms . For instance, the structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt in the crystal state, solution, and gas phase shows a highly delocalized double U-enol(ate) form .

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in the study of bis(pyridine)-based bromonium ions, where the reaction mechanisms with various acceptors are elucidated. These reactions proceed through a dissociative mechanism to form unstable intermediates, which then react with other compounds . Additionally, the photochromism of related compounds, such as 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, involves reversible photochromic reactions in the single-crystalline phase .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit good thermal stability, solubility in polar organic solvents, and outstanding mechanical properties. For example, fluorinated polyimides derived from related monomers show high glass transition temperatures, thermal stability, and mechanical strength . The magnetic properties of complexes, such as bis(hexafluoroacetylacetonato)copper(II), are also of interest, with structural transitions observed at specific temperatures .

Scientific Research Applications

1. Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

  • Application Summary: This compound is used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .
  • Methods of Application: The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst . In this study, an increase in S/C was achieved in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .
  • Results: The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment was 73.7% .

2. Synthesis of Pyrazole Derivatives

  • Application Summary: This compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application: The design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives were reported .
  • Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

3. Synthesis of Key Chiral Intermediate in Painkillers

  • Application Summary: ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system .
  • Methods of Application: The synthesis was performed using a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .
  • Results: The synthesis was reported to be efficient, but no specific quantitative data was provided .

Safety And Hazards

Like many chemical compounds, “1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” should be handled with care to avoid potential hazards . It may be toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled .

Future Directions

The future directions for research involving “1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” could include further exploration of its potential uses in the synthesis of pharmaceuticals and other biologically active compounds . This could involve optimizing the conditions for its synthesis and exploring new reactions it can participate in .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-6(9(12,13)14)3-7(2-5)10(15,16)17/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKBFXJTIAEUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371178
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

CAS RN

131805-94-2
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)phenacyl bromide
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3,5-bis(trifluoromethyl)acetophenone (50.0 g, 195.2 mmol) in acetic acid (200 mL) was added dropwise at 90° C. bromine (31.2 g, 195.2 mmol). After the initiation of the reaction (3-4 drops), the oil bath was removed and the mixture was stirred at room temperature for 1 h. To this mixture was added water (50 mL) and the mixture was concentrated under reduced pressure. The resulting residue was partitioned between ethyl acetate (500 mL) and water (500 mL). The organic layer was separated and washed with saturated sodium hydrogen carbonate (250 mL×2), and saturated sodium chloride (250 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone (57.65 g, 88%) as a colorless solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred suspension of 1 g (3.9 mmol) of 3,5-bis(trifluoromethyl)acetophenone (Lancaster, Windham, N.H., USA) in dry methanol (20 mL) and 1 g (15 mmol, 2.6 eq) of poly(4-vinyl pyridinium tribromide)(Aldrich, Milwaukee, Wis. , USA) was protected from moisture with dry nitrogen, and heated at reflux for 70 min. The polymer was filtered from the cooled solution and washed with methanol and twice with dichloromethane. The solvents were removed in vacuo to give 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one (1.2 g, 92%). 1H-NMR (DMSO-d6; 300 MHz) δ8.43 (m, 2H), 8.12 (m, 1H), 4.46 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Chandrashekharappa, KM Bairagi… - Acta Crystallographica …, 2018 - scripts.iucr.org
The title compound, C10H5BrF6O, synthesized via continuous stirring of 3,5-bis(trifluoromethyl) acetophenone with bromine in an acidic medium and concentrated under reduced …
Number of citations: 7 scripts.iucr.org
L Petri, P Ábrányi‐Balogh, I Tímea, G Pálfy… - …, 2021 - Wiley Online Library
Targeted covalent inhibition and the use of irreversible chemical probes are important strategies in chemical biology and drug discovery. To date, the availability and reactivity of …
L Petri, P Abranyi-Balogh, T Imre, G Pálfy… - …, 2020 - researchgate.net
Targeted covalent inhibition and the use of irreversible chemical probes are important strategies in chemical biology and drug discovery. To date, the availability and reactivity of …
Number of citations: 1 www.researchgate.net
L Petri, P Ábrányi-Balogh, PR Varga, T Imre… - Bioorganic & Medicinal …, 2020 - Elsevier
Targeted covalent inhibitors represent an increasingly popular approach to modulate challenging drug targets. Since covalent and non-covalent interactions are both contributing to the …
Number of citations: 28 www.sciencedirect.com
RKE Costa, GA Brancaglion, MP Pinheiro… - Results in …, 2023 - Elsevier
Cancer cells rely on different mechanisms to maintain their dysregulated metabolism and high proliferation. Metabolic rewiring with an increased dependency on glutamine, the most …
Number of citations: 3 www.sciencedirect.com
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org

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